3-bromo-1,2-thiazole-4-carboxylic acid
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Description
3-bromo-1,2-thiazole-4-carboxylic acid is a chemical compound with the CAS Number: 1309469-83-7 . It has a molecular weight of 208.04 . This compound belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 195-197°C .Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, such as binding to dna and interacting with topoisomerase ii . This interaction can result in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1,2-thiazole-4-carboxylic acid involves the bromination of 1,2-thiazole-4-carboxylic acid followed by purification and characterization of the product.", "Starting Materials": [ "1,2-thiazole-4-carboxylic acid", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "To a solution of 1,2-thiazole-4-carboxylic acid (1.0 g, 7.0 mmol) in acetic acid (10 mL), add bromine (1.5 mL, 23.0 mmol) dropwise at room temperature.", "After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Add sodium acetate (1.5 g, 18.0 mmol) to the reaction mixture and stir for an additional 30 minutes.", "Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent.", "Characterize the product by NMR spectroscopy and mass spectrometry." ] } | |
CAS RN |
1309469-83-7 |
Molecular Formula |
C4H2BrNO2S |
Molecular Weight |
208 |
Purity |
95 |
Origin of Product |
United States |
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